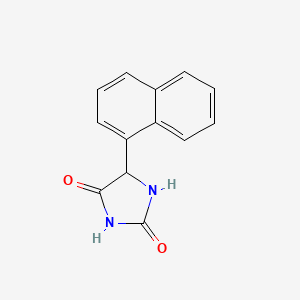

5-(Naphthalen-1-yl)imidazolidine-2,4-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

5-naphthalen-1-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRDDAGNPCRNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390003 | |

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22706-10-1 | |

| Record name | 5-(1-Naphthalenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Naphthalen 1 Yl Imidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Pathways for Imidazolidine-2,4-diones

The synthesis of the imidazolidine-2,4-dione (hydantoin) ring is a well-established area of heterocyclic chemistry. Several named reactions and general methods can be applied, each with its own set of advantages and limitations.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides a direct and efficient route to 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgalfa-chemistry.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. wikipedia.orgalfa-chemistry.com

For the synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, the starting carbonyl compound would be 1-naphthaldehyde (B104281). The reaction typically proceeds by heating these components in a solvent such as aqueous ethanol (B145695). wikipedia.org

Reaction Scheme:

The mechanism involves the initial formation of an aminonitrile from the aldehyde, ammonia (B1221849) (from ammonium carbonate), and cyanide. This intermediate then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which subsequently undergoes intramolecular cyclization to yield the hydantoin (B18101) ring. alfa-chemistry.com

| Reactants | Reagents | Typical Conditions | Product |

| 1-Naphthaldehyde | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | Aqueous Ethanol, Heating (e.g., 60-70°C) wikipedia.org | This compound |

Urech Reaction

The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization. To synthesize this compound via this route, the required precursor is 2-amino-2-(naphthalen-1-yl)acetic acid.

The first step is the formation of a ureido acid (an N-carbamoyl amino acid) by the reaction of the amino acid with potassium cyanate. Subsequent treatment with a strong acid, such as hydrochloric acid, induces cyclization to the hydantoin.

Reaction Scheme:

2-Amino-2-(naphthalen-1-yl)acetic acid + KOCN → Potassium N-carbamoyl-2-(naphthalen-1-yl)glycinate

Potassium N-carbamoyl-2-(naphthalen-1-yl)glycinate + HCl → this compound + KCl + H₂O

| Precursor | Reagents | Intermediate | Product |

| 2-Amino-2-(naphthalen-1-yl)acetic acid | 1. Potassium Cyanate (KOCN) 2. Hydrochloric Acid (HCl) | N-carbamoyl-2-(naphthalen-1-yl)glycine | This compound |

Reed Reaction

The Reed reaction is often considered a variation of or an alternative name for the Urech hydantoin synthesis. It describes the formation of hydantoins from α-amino acids and cyanates under acidic conditions. The principles and the required precursors are identical to the Urech reaction.

Cyclization Methods from Precursors

Beyond the classical named reactions, this compound can be synthesized through the cyclization of various open-chain precursors. A common strategy is the cyclization of α-ureido acids or their corresponding esters. For instance, N-carbamoyl-2-(naphthalen-1-yl)glycine, the intermediate in the Urech synthesis, can be isolated and subsequently cyclized under thermal or acidic conditions to form the hydantoin ring.

Another approach involves the reaction of 2-amino-2-(naphthalen-1-yl)acetamide with phosgene (B1210022) or a phosgene equivalent, which facilitates the closure of the imidazolidine-2,4-dione ring. These methods offer a stepwise approach that can be advantageous for purification and control over the reaction progress.

Approaches for Naphthyl-Substituted Imidazolidine-2,4-diones

The introduction of the naphthyl group at the C5 position of the hydantoin ring can also be achieved by modifying the hydantoin scaffold itself or by using precursors that already contain the naphthyl moiety.

Knoevenagel Reaction and Esterification for C5-Substituted Derivatives

The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds. In the context of hydantoin chemistry, it involves the reaction of an aldehyde with the active methylene (B1212753) group at the C5 position of the imidazolidine-2,4-dione ring. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270).

To synthesize derivatives of this compound, 1-naphthaldehyde can be condensed with imidazolidine-2,4-dione (hydantoin). This reaction yields an unsaturated intermediate, 5-(naphthalen-1-ylmethylene)imidazolidine-2,4-dione.

Reaction Scheme:

1-Naphthaldehyde + Imidazolidine-2,4-dione --(Base Catalyst)--> 5-(Naphthalen-1-ylmethylene)imidazolidine-2,4-dione + H₂O

This unsaturated product can then be subjected to a reduction reaction, for example, through catalytic hydrogenation (e.g., using H₂/Pd-C), to afford the target saturated compound, this compound.

| Reactants | Catalyst | Product of Condensation | Subsequent Reaction | Product of Reduction |

| 1-Naphthaldehyde, Imidazolidine-2,4-dione | Piperidine/Pyridine | 5-(Naphthalen-1-ylmethylene)imidazolidine-2,4-dione | Catalytic Hydrogenation | This compound |

The resulting 5-arylmethylidenehydantoins can undergo further modifications. For instance, esterification can be carried out on other functional groups that might be present on the naphthyl ring or on the hydantoin nitrogen atoms if they are appropriately substituted. A common modification involves the N-alkylation of the hydantoin ring followed by esterification if a suitable functional group is present on the alkyl chain.

Bucherer-Bergs Condensation for 5-Methyl-5-(2-naphthyl)imidazolidine-2,4-dione Analogues

The Bucherer-Bergs reaction is a well-established and convenient method for the preparation of 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones). mdpi.com This multicomponent reaction involves the treatment of a carbonyl compound (ketone or aldehyde) with a cyanide source, such as potassium or sodium cyanide, and ammonium carbonate. wikipedia.orgjsynthchem.com The reaction can also start from a cyanohydrin. wikipedia.org

In the context of synthesizing 5-Methyl-5-(2-naphthyl)imidazolidine-2,4-dione, the starting carbonyl compound would be 2-acetylnaphthalene. The reaction mechanism proceeds through the initial formation of an aminonitrile intermediate from the ketone, which then undergoes cyclization. wikipedia.org Nucleophilic addition of the aminonitrile to carbon dioxide (derived from ammonium carbonate) leads to a cyano-carbamic acid, which then undergoes an intramolecular ring-closing to form a 5-imino-oxazolidin-2-one. wikipedia.org This intermediate subsequently rearranges to yield the final, more stable hydantoin product. wikipedia.org The process is often carried out in a solvent such as 50% alcohol, which has been found to be effective for both aldehydes and ketones, yielding excellent results. wikipedia.org

Bucherer-Bergs Synthesis of 5-Methyl-5-(2-naphthyl)imidazolidine-2,4-dione

| Reactant/Reagent | Role | Example |

|---|---|---|

| 2-Acetylnaphthalene | Carbonyl Source (Ketone) | Provides the carbon skeleton for the C5-substituents. |

| Ammonium Carbonate ((NH₄)₂CO₃) | Ammonia and Carbon Dioxide Source | Provides the nitrogen and carbonyl groups for the hydantoin ring. |

| Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Cyanide Source | Participates in the formation of the key aminonitrile intermediate. |

| Aqueous Ethanol | Solvent | Effective medium for the reaction. wikipedia.org |

N-Alkylation Strategies for Imidazolidine-2,4-dione Ring Systems

Modification of the imidazolidine-2,4-dione ring at the nitrogen positions is a common strategy to create derivatives with diverse properties. N-alkylation and N-arylation can be achieved through several synthetic routes.

One common approach involves the reaction of pre-formed C-5 substituted hydantoins with various electrophiles. For N-alkylation, this typically requires the deprotonation of the N-H group with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide.

Another strategy involves building the N-substituted ring system during the primary synthesis. For instance, N-3 substituted imidazolidine-2,4-diones can be synthesized by reacting C-arylglycine derivatives with isocyanates or isothiocyanates. mdpi.comnih.gov In a typical procedure, a C-arylglycine is reacted with phenyl isocyanate, and the resulting intermediate is cyclized under acidic conditions (e.g., refluxing in 6N HCl) to yield the 3-phenyl-5-aryl-imidazolidine-2,4-dione. mdpi.com This method provides a direct route to N-3 functionalized hydantoins.

General N-Substitution Strategy

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| C-Arylglycine | Phenyl isocyanate (PhNCO) | 3-Phenyl-5-aryl-imidazolidine-2,4-dione | mdpi.com |

| C-Arylglycine | Phenyl isothiocyanate (PhNCS) | 3-Phenyl-5-aryl-2-thioxoimidazolidin-4-one | mdpi.com |

One-Pot Multicomponent Synthesis Approaches

The Bucherer-Bergs reaction, as described in section 2.2.2, is a classic example of a one-pot multicomponent synthesis. mdpi.comjsynthchem.com It efficiently assembles the complex imidazolidine-2,4-dione heterocyclic core from simple precursors—a ketone, a cyanide salt, and ammonium carbonate—in a single operational step. wikipedia.org The convergence of these reactants to form the hydantoin product without the need to isolate intermediates like aminonitriles makes it a powerful tool in synthetic chemistry. wikipedia.org The development of MCRs for synthesizing pharmacologically relevant scaffolds like hydantoins is a significant area of interest in medicinal chemistry.

Specific Synthetic Procedures for Derivatives, e.g., (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione Synthesis

The synthesis of specific, functionalized derivatives often requires tailored procedures. An example is the synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione. nih.gov This compound is prepared through the condensation of 1-aminohydantoin (B1197227) with 2-hydroxy-1-naphthaldehyde (B42665). nih.gov

The procedure involves adding a solution of 1-aminohydantoin hydrochloride in ethanol to a heated and stirred solution of 2-hydroxy-1-naphthaldehyde in absolute ethanol. nih.gov The resulting mixture is then refluxed for two hours. nih.gov Upon cooling, the product crystallizes from the solution. nih.gov This reaction forms an imine linkage between the N1-amino group of the hydantoin ring and the aldehyde group of the naphthaldehyde derivative, resulting in the target molecule with an E configuration about the C=N double bond. nih.gov

Synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione

| Parameter | Description |

|---|---|

| Reactant A | 1-Aminohydantoin hydrochloride nih.gov |

| Reactant B | 2-Hydroxy-1-naphthaldehyde nih.gov |

| Solvent | Absolute Ethanol nih.gov |

| Conditions | Reflux nih.gov |

| Reaction Time | 2 hours nih.gov |

| Product | (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione and Related Analogues

Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its atomic and molecular structure.

FTIR spectroscopy is a critical tool for identifying the functional groups present in the molecule. The IR spectrum of a hydantoin (B18101) derivative is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. For this compound, the key spectral features include sharp, intense peaks for the carbonyl groups and broader bands for the N-H bonds.

The imidazolidine-2,4-dione ring typically displays two distinct carbonyl (C=O) stretching vibrations due to asymmetric and symmetric stretching modes. These are often observed in the regions of 1770-1740 cm⁻¹ and 1725-1700 cm⁻¹. bepls.commdpi.com The N-H stretching vibrations of the imide groups are usually visible as one or two bands in the range of 3300-3100 cm⁻¹. bas.bgarabjchem.org The presence of the naphthalene (B1677914) moiety is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ region. rsc.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-3100 | N-H Stretch | Imide (Hydantoin Ring) |

| 3100-3000 | C-H Stretch | Aromatic (Naphthalene Ring) |

| 1770-1740 | C=O Stretch (Asymmetric) | Carbonyl (Hydantoin Ring) |

| 1725-1700 | C=O Stretch (Symmetric) | Carbonyl (Hydantoin Ring) |

| 1600-1450 | C=C Stretch | Aromatic (Naphthalene Ring) |

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the hydantoin ring and the naphthalene system. The two N-H protons of the hydantoin ring typically appear as two separate broad singlets in the downfield region, generally between δ 8.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. The methine proton at the C5 position is highly characteristic and is expected to resonate as a singlet. The protons of the naphthalene ring will produce a complex pattern of multiplets in the aromatic region, typically between δ 7.2 and 8.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~5.5-6.0 | Singlet (s) | C5-H (Hydantoin Ring) |

| ~7.2-8.5 | Multiplet (m) | Ar-H (Naphthalene Ring) |

| ~8.0-9.5 | Broad Singlet (br s) | N1-H (Hydantoin Ring) |

| ~10.0-11.0 | Broad Singlet (br s) | N3-H (Hydantoin Ring) |

The ¹³C NMR spectrum provides complementary information, showing signals for all unique carbon atoms in the molecule. The most downfield signals correspond to the two carbonyl carbons (C2 and C4) of the hydantoin ring, typically appearing in the δ 155-175 ppm range. bepls.commdpi.com The C5 carbon, attached to the naphthalene ring, is expected to resonate around δ 60-65 ppm. The ten carbons of the naphthalene moiety will produce a series of signals in the aromatic region (δ 120-140 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~60-65 | C5 (Hydantoin Ring) |

| ~120-140 | Aromatic Carbons (Naphthalene Ring) |

| ~156 | C4 (Carbonyl) |

| ~172 | C2 (Carbonyl) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, thereby confirming its molecular formula. For this compound (C₁₃H₁₀N₂O₂), the calculated molecular weight is 226.23 g/mol . bldpharm.comnih.gov In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 227 or as other adducts. arabjchem.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight (Calculated) | 226.23 |

| Expected [M+H]⁺ (m/z) | 227.08 |

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared with the calculated theoretical values based on the molecular formula to verify the purity and empirical formula of the synthesized compound. bas.bgarabjchem.org

Table 5: Elemental Analysis Data for this compound (C₁₃H₁₀N₂O₂)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.99 | (Experimental Value) |

| Hydrogen (H) | 4.46 | (Experimental Value) |

| Nitrogen (N) | 12.38 | (Experimental Value) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis of Imidazolidine-2,4-dione Derivatives

Molecular Conformation and Geometry

The molecular geometry of 5-substituted imidazolidine-2,4-dione derivatives has been precisely determined through single-crystal X-ray diffraction. For instance, the analysis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione reveals key structural parameters. nih.gov The imidazolidine (B613845) ring in this derivative adopts a nearly planar conformation, with a root-mean-square deviation of 0.012 Å. nih.gov This planarity is a common feature in many hydantoin structures.

The orientation of the aryl substituent relative to the hydantoin ring is a crucial conformational aspect. In 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, the benzene (B151609) ring is twisted by 89.3(1)° with respect to the imidazolidine ring. nih.gov Similarly, in 3-amino-5-methyl-5-(4-pyridyl)hydantoin, the dihedral angle between the pyridine (B92270) ring and the hydantoin ring is 47.99(3)°. nih.gov This variation in dihedral angles highlights the conformational flexibility influenced by the nature and substitution pattern of the aryl group.

The naphthalene moiety in the title compound is itself a planar aromatic system. In related naphthalene-containing structures, the naphthalene system is observed to be nearly planar. nih.govresearchgate.net The carbon-carbon bond lengths within the naphthalene ring are not uniform, a characteristic feature consistent with its fused ring structure. wikipedia.org It is anticipated that the naphthalen-1-yl group in the title compound would also adopt a twisted conformation relative to the imidazolidine-2,4-dione core.

The table below presents selected bond lengths and angles for a representative 5-aryl-imidazolidine-2,4-dione, which offer a basis for understanding the geometry of the title compound.

| Parameter | Value | Compound |

|---|---|---|

| C2-O2 Bond Length (Å) | 1.206(2) | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione nih.gov |

| C4-O1 Bond Length (Å) | 1.211(2) | |

| N1-C2 Bond Length (Å) | 1.380(2) | |

| N3-C4 Bond Length (Å) | 1.378(2) | |

| O2-C2-N1 Bond Angle (°) | 126.1(2) | |

| O1-C4-N3 Bond Angle (°) | 126.2(2) |

Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of molecules. rsc.org In the context of imidazolidine-2,4-dione derivatives, while intermolecular hydrogen bonding is more dominant, the potential for intramolecular interactions exists, particularly with appropriate substituents on the aryl ring. For example, in derivatives with ortho-substituents on an aryl ring at the C5 position, a hydrogen bond could form between the substituent and one of the carbonyl oxygens or the N-H group of the hydantoin ring. However, in the case of an unsubstituted naphthyl group at the C5 position, significant intramolecular hydrogen bonds involving the hydantoin ring are less likely. The conformation is primarily dictated by steric factors that influence the dihedral angle between the naphthalene and imidazolidine rings.

Intermolecular Interactions and Crystal Packing

The crystal packing of imidazolidine-2,4-dione derivatives is predominantly governed by a network of intermolecular hydrogen bonds. researchgate.net The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. This typically results in the formation of robust supramolecular synthons, such as dimers and chains. rsc.orgias.ac.in

In the crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional framework. nih.gov Similarly, the crystal packing of 5-methyl-5-phenyl hydantoin is governed by N–H···O hydrogen bond-type intermolecular interactions, which form chains and edge-fused 12-membered rings. researchgate.nettandfonline.com

The specific hydrogen bonding parameters for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione are detailed in the table below, illustrating the typical nature of these interactions in 5-aryl hydantoins.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1A···O1(i) | 0.86 | 2.01 | 2.863(2) | 172 |

| N3-H3A···O2(ii) | 0.86 | 1.99 | 2.846(2) | 173 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, y+1/2, -z+1/2. Data from 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. nih.gov

Biological Activities and Therapeutic Potential of Imidazolidine 2,4 Dione Derivatives

Research on Anticancer Activity

Imidazolidine-2,4-dione derivatives have been extensively investigated for their potential as anticancer agents. rjpn.org Research has demonstrated their ability to inhibit the growth of various human cancer cell lines through mechanisms that include cytotoxicity, disruption of cell proliferation, and induction of programmed cell death. rjpn.orgmdpi.com

Cytotoxic Effects on Cancer Cell Lines

Numerous studies have evaluated the cytotoxic activity of imidazolidine-2,4-dione derivatives against a panel of human cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

For instance, one study synthesized a series of 5,5-diphenylhydantoin derivatives, with derivative 24 showing the highest cytotoxic activity against HCT-116 (colon carcinoma), HePG-2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values of 12.83 μM, 9.07 μM, and 4.92 μM, respectively. mdpi.com Another compound, 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) , was also found to be highly active against the MCF-7 breast cancer cell line with a lethal dose (LD50) of 20.4 μg/mL. scialert.net

Similarly, 2-thioxo-imidazolidin-4-one derivatives, which are sulfur analogues of hydantoins, have demonstrated potent cytotoxicity. nih.gov Compounds 2 and 4 in one study exhibited strong cytotoxic effects against HepG2 cells with IC50 values of 0.18 μM and 0.017 μM, respectively, proving more potent than the reference drugs Staurosporine and 5-FU. nih.gov In a separate investigation, a series of imidazolidine-2,4-dione derivatives were designed as inhibitors of the anti-apoptotic protein Bcl-2, with compound 8k showing better growth inhibitory effects on K562 (myelogenous leukemia) and PC-3 (prostate cancer) cell lines compared to the lead compound. nih.gov

The following table summarizes the cytotoxic activities of selected imidazolidine-2,4-dione derivatives against various cancer cell lines.

Table 1: Cytotoxic Effects of Imidazolidine-2,4-dione Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | Activity (IC50/LD50) | Reference |

|---|---|---|---|

| Derivative 24 | MCF-7 (Breast) | IC50: 4.92 ± 0.3 μM | mdpi.com |

| HePG-2 (Liver) | IC50: 9.07 ± 0.8 μM | mdpi.com | |

| HCT-116 (Colon) | IC50: 12.83 ± 0.9 μM | mdpi.com | |

| Compound 3e | MCF-7 (Breast) | LD50: 20.4 μg/mL | scialert.net |

| Compound 5a | MCF-7 (Breast) | IC50: 4.78 μM | tandfonline.com |

| HCT-116 (Colon) | IC50: 4.91 μM | tandfonline.com | |

| HEPG-2 (Liver) | IC50: 5.02 μM | tandfonline.com | |

| Compound 8k | K562 (Leukemia) | Growth Inhibition | nih.gov |

| PC-3 (Prostate) | Growth Inhibition | nih.gov | |

| Thio-derivative 2 | HepG2 (Liver) | IC50: 0.18 μM | nih.gov |

| Thio-derivative 4 | HepG2 (Liver) | IC50: 0.017 μM | nih.gov |

| Compound 9r | HCT116 (Colon) | Anticancer Activity | mdpi.com |

Antiproliferative Mechanisms

The anticancer effects of imidazolidine-2,4-dione derivatives are rooted in their ability to interfere with key cellular processes that regulate cell growth and division. One primary mechanism is the inhibition of specific enzymes and proteins that are crucial for cancer cell survival and proliferation.

Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis. mdpi.complos.orgnih.gov For example, derivative 24 demonstrated significant EGFR and HER2 inhibitory activity with IC50 values of 0.07 µM and 0.04 µM, respectively. mdpi.com Another compound, 22 , showed high efficacy against VEGFR-2 with an IC50 of 0.079 μM. nih.gov

Inhibition of anti-apoptotic proteins from the B-cell lymphoma-2 (Bcl-2) family is another key antiproliferative strategy. nih.gov By targeting these proteins, imidazolidine-2,4-dione derivatives can lower the threshold for apoptosis, making cancer cells more susceptible to death signals. mdpi.comnih.gov

Furthermore, these compounds can induce cell cycle arrest, effectively halting the process of cell division. nih.gov Studies have shown that treatment with certain derivatives can cause cancer cells to accumulate in specific phases of the cell cycle. For example, compound 24 was found to promote cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com Another derivative, compound 7 , arrested liver cancer cells at the G0/G1 phase, while compound 9 arrested colon cancer cells at the S phase. nih.gov The imidazolidin-4-one (B167674) derivative 9r was found to activate the c-Jun N-terminal kinase (JNK) pathway by inducing reactive oxygen species (ROS), which further contributed to its anticancer effects. mdpi.com

Induction of Apoptosis

A critical mechanism underlying the anticancer activity of imidazolidine-2,4-dione derivatives is their ability to induce apoptosis, or programmed cell death. nih.govmdpi.com Dysregulation of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are considered promising therapeutic agents. nih.govnih.gov

Research has shown that these derivatives can trigger apoptosis through multiple pathways. One mechanism involves diminishing the levels of anti-apoptotic proteins like BCL-2 and MCL-1. mdpi.com The induction of apoptosis by the 4-imidazolidinone derivative 9r in colorectal cancer cells was shown to be dependent on the production of reactive oxygen species (ROS). mdpi.com

The apoptotic process initiated by these compounds often involves the activation of caspases, a family of proteases that execute the cell death program. nih.gov This activation can be associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway. nih.gov Studies on 2-thioxo-imidazolidin-4-one derivatives confirmed their ability to induce apoptosis; one compound increased the apoptotic cell population by over 19-fold in HepG2 cells. nih.gov Similarly, certain 5-arylidene thiazolidine-2,4-diones were found to trigger internucleosomal DNA fragmentation and morphological changes characteristic of apoptosis in leukemia cells. nih.gov

Investigations into Antimicrobial Activity

In addition to their anticancer properties, imidazolidine-2,4-dione derivatives have been evaluated for their potential to combat microbial infections. ceon.rsdoaj.org The rise of antibiotic resistance has spurred the search for new chemical entities with antimicrobial activity. nih.gov

Activity against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)

Derivatives of the imidazolidine-2,4-dione scaffold have demonstrated inhibitory effects against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. ceon.rsresearchgate.net The antimicrobial activity is often influenced by the specific chemical structure of the derivative. ceon.rsresearchgate.net

In one study, a series of 22 different hydantoin (B18101) derivatives showed moderate antibacterial activity. ceon.rsresearchgate.net Another investigation of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives identified compounds with potent activity. nih.gov For example, compound 3g was highly active against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Compounds 3e and 3h were also active against Klebsiella pneumoniae (MIC: 2 μg/mL). nih.gov Some derivatives have also shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. rjpn.orgnih.gov The presence of certain substituents, like halogens, can enhance the antibacterial potential of these compounds. rjpn.orgresearchgate.net

The following table presents the antibacterial activity of selected imidazolidine-2,4-dione derivatives.

Table 2: In Vitro Antibacterial Activity (MIC) of Imidazolidine-2,4-dione Derivatives

| Compound | Bacterial Strain | Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| Compound 3g | Pseudomonas aeruginosa | Gram-Negative | 0.25 μg/mL | nih.gov |

| Compound 3b | Pseudomonas aeruginosa | Gram-Negative | 0.25 μg/mL | who.int |

| Compound 3e | Klebsiella pneumoniae | Gram-Negative | 2 μg/mL | nih.gov |

| Compound 3h | Klebsiella pneumoniae | Gram-Negative | 2 μg/mL | nih.gov |

| Alkenyl hydantoin Hyd3 | Proteus mirabilis | Gram-Negative | 250 μg/mL | ceon.rs |

| Fused bicyclic hydantoins | Various Bacteria | - | Highest Inhibitory Activity | ceon.rsdoaj.org |

Efficacy against Fungal Pathogens

Several imidazolidine-2,4-dione derivatives have also exhibited antifungal properties, although this activity is often described as weaker than their antibacterial effects. ceon.rsdoaj.org They have been tested against various fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus species. ceon.rsnih.govnih.gov

In a comprehensive screening of 22 hydantoin derivatives, the compounds generally exerted weak antifungal activity against four strains of yeast. ceon.rs For instance, 5-alkenyl hydantoins showed negligible effects against C. albicans strains, with MICs of 1000 μg/mL or higher. ceon.rs However, specific structural modifications can lead to more potent antifungal agents. A study on 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives found that compound 3b showed the highest binding affinity to fungal protein targets in docking studies, suggesting its potential as an antifungal agent. nih.gov Other research has also identified imidazole (B134444) derivatives with significant activity against various fungi. nih.govuaeu.ac.ae

The following table summarizes the antifungal activity of selected imidazolidine-2,4-dione derivatives.

Table 3: In Vitro Antifungal Activity (MIC) of Imidazolidine-2,4-dione Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Alkenyl hydantoins | Candida albicans | ≥ 1000 μg/mL | ceon.rs |

| Compound 31 | Candida albicans (fluconazole-resistant) | 8 µg/mL | nih.gov |

| Compound 42 | Candida albicans (fluconazole-resistant) | 8 µg/mL | nih.gov |

| General Imidazole Derivatives | Saccharomyces cerevisiae | 1–10 µg mL–1 | uaeu.ac.ae |

Chemosensitizing Properties against Resistant Strains (e.g., MRSA)

Research into imidazolidine-4-one derivatives has identified their potential as chemosensitizers, particularly against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). A study investigating a series of 5-aromatic imidazolidine-4-ones, including primary amines of 5-naphthyl-5-methylimidazolidine-2,4-diones, evaluated their ability to enhance the effectiveness of antibiotics. nih.govresearchgate.net These compounds were tested for their capacity to improve the efficacy of antibiotics in both a reference strain of Staphylococcus aureus and a resistant clinical isolate of MRSA. nih.govresearchgate.net

The findings indicated that certain derivatives could significantly increase the potency of β-lactam antibiotics and ciprofloxacin (B1669076) against the resistant MRSA strain. nih.govresearchgate.net Molecular modeling studies suggest that the mechanism of action for the most active compounds likely involves interaction with MecR1, a key protein in the MRSA resistance mechanism. nih.gov This interaction is hypothesized to be crucial for restoring the efficacy of antibiotics in resistant S. aureus strains. nih.gov

Studies on Anti-inflammatory Effects

The imidazolidine-2,4-dione scaffold is a component of various molecules investigated for their anti-inflammatory properties. While direct studies on 5-(Naphthalen-1-yl)imidazolidine-2,4-dione are not extensively detailed in the available research, related structures have shown promising results. For instance, hybrid molecules containing both imidazole and indole (B1671886) nuclei have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov

In preclinical models, certain indole-imidazolidine derivatives demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov These results suggest that the core structure, shared by this compound, may contribute to modulating the immune system and exerting anti-inflammatory actions. nih.gov Further research on the specific naphthalene-substituted derivative is necessary to fully elucidate its anti-inflammatory potential.

Research into Antimalarial Properties

A review of the available scientific literature did not yield specific studies on the antimalarial properties of this compound or its closely related derivatives. While the broader class of imidazolidine-2,4-diones has been explored for a wide range of biological activities, research into their efficacy against malarial parasites appears to be a less explored area.

Assessment of Anti-arrhythmic Potential

The anti-arrhythmic potential of imidazolidine-2,4-dione derivatives has been another area of pharmacological investigation. A study on 5-arylidene imidazolidine-2,4-dione derivatives explored their effects on the electrocardiogram and their anti-arrhythmic activity in a rat model of coronary artery ligation-reperfusion. nih.gov

The research identified (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione as the most active compound, exhibiting properties characteristic of Class Ia anti-arrhythmic agents according to the Vaughan Williams classification. nih.gov This suggests that the imidazolidine-2,4-dione scaffold can be a valuable template for the design of new anti-arrhythmic drugs. The influence of a naphthalene (B1677914) group at the 5-position on this activity warrants further investigation.

Examination of Antidiabetic Activity and Insulin Sensitization

Thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones, are well-known for their antidiabetic properties. nih.gov Research has extended to naphthalene-containing analogues, highlighting their potential as antihyperglycemic agents.

A series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones were synthesized and evaluated for their antihyperglycemic activity in an insulin-resistant diabetic mouse model. nih.gov The study found that a naphthalene group was superior to other aromatic groups in eliciting this activity. The most potent analogue, 5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione, was found to be as effective as the prototypical agent ciglitazone. nih.gov More recent research on thiazolidinedione-naphthalene analogues has shown their potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net These findings strongly suggest that the incorporation of a naphthalene moiety into a thiazolidinedione or a similar imidazolidine-2,4-dione ring system is a promising strategy for developing new antidiabetic agents.

| Compound Class | Mechanism/Model | Key Finding | Reference |

|---|---|---|---|

| 5-(Naphthalenylsulfonyl)-2,4-thiazolidinediones | Insulin-resistant db/db mouse model | 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione was equipotent to ciglitazone. | nih.gov |

| Thiazolidinedione-naphthalene analogues | In vitro α-amylase and α-glucosidase inhibition | Demonstrated potent inhibitory activity against digestive enzymes. | researchgate.net |

Other Noteworthy Biological Activities

The imidazolidine-2,4-dione ring system is a versatile scaffold that has been explored for a multitude of other biological activities beyond those detailed above. These include investigations into their potential as anticancer, antimicrobial, and antifungal agents. researchgate.netresearchgate.net The diverse pharmacological profile of this heterocyclic core underscores its importance in medicinal chemistry and drug discovery. The specific contributions of a naphthalene substituent at the 5-position to these other potential activities remain an area for future research.

Anxiolytic Effects

Research into 5-arylimidazolidine-2,4-dione derivatives has pointed towards their potential as anxiolytic agents. researchgate.net A notable example is the compound 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione , a spiro derivative where the naphthalene ring is fused at the 5-position of the hydantoin core. In preclinical studies, this compound demonstrated a weak anxiolytic-like effect in the four-plate test in mice. nih.gov This test is a widely used behavioral model for screening potential anxiolytic drugs. The findings suggest that the presence of the naphthalene moiety, in conjunction with the imidazolidine-2,4-dione scaffold and an arylpiperazine side chain, can contribute to anxiolytic activity.

The mechanism of these anxiolytic effects is believed to be closely linked to the modulation of the serotonin (B10506) system, particularly the 5-HT1A receptors, which are key targets for anxiolytic medications. researchgate.netnih.gov

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6R, 5-HT7R)

The serotonergic system is a primary target for drugs treating a variety of CNS disorders. Imidazolidine-2,4-dione derivatives have shown significant affinity for several serotonin receptor subtypes. nih.gov

5-HT1A Receptor: A substantial body of research indicates that imidazolidine-2,4-dione derivatives can exhibit high affinity for the 5-HT1A receptor. nih.gov The aforementioned spiro-naphthalene derivative, 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione , was found to be a potent pre- and postsynaptic 5-HT1A receptor agonist. nih.gov Molecular docking studies have further elucidated this interaction, showing that the 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione moiety plays a crucial role in stabilizing the ligand-receptor complex. researchgate.netnih.gov Agonism at 5-HT1A receptors is a well-established mechanism for producing anxiolytic and antidepressant effects.

5-HT2A Receptor: In addition to 5-HT1A activity, some imidazolidine-2,4-dione derivatives also show significant affinity for 5-HT2A receptors. nih.govresearchgate.net The spiro-naphthalene derivative, for instance, exhibited high affinity for this receptor subtype as well. nih.gov The interplay between 5-HT1A and 5-HT2A receptor activity is a key feature of many atypical antipsychotic drugs, suggesting a potential dual role for these compounds.

5-HT6R and 5-HT7R: While specific binding data for this compound at 5-HT6 and 5-HT7 receptors is not readily available, the broader class of long-chain arylpiperazine derivatives, which includes the active spiro-naphthalene compound, has been investigated for activity at these receptors. The modulation of 5-HT6 and 5-HT7 receptors is an emerging area of research for the development of novel antipsychotics and cognitive enhancers.

The table below summarizes the receptor binding profile for a representative spiro-naphthalene imidazolidine-2,4-dione derivative.

| Compound | Target Receptor | Affinity (Ki, nM) | Functional Activity |

| 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione | 5-HT1A | High | Agonist |

| 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione | 5-HT2A | High | Not specified |

Data derived from a study on spiroimidazolidine-2,4-dione derivatives. nih.gov

Antipsychotic Activity

The pharmacological profile of possessing both 5-HT1A agonism and 5-HT2A antagonism is characteristic of many atypical antipsychotic drugs. This dual activity is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

The high affinity of the spiro-naphthalene imidazolidine-2,4-dione derivative for both 5-HT1A and 5-HT2A receptors suggests its potential as an antipsychotic agent. nih.gov While direct in vivo studies on antipsychotic activity for this specific compound are not detailed in the available literature, its receptor binding profile is highly indicative of such potential. The development of ligands that can modulate multiple serotonin receptor subtypes is a key strategy in the design of next-generation antipsychotics.

Mechanistic Investigations of 5 Naphthalen 1 Yl Imidazolidine 2,4 Dione Activity

Molecular Target Identification and Pathway Modulation

The biological effects of a chemical compound are determined by its interactions with specific molecular targets, leading to the modulation of cellular pathways. For 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, its potential targets can be inferred from studies on other compounds sharing its key structural features.

Inhibition of B-cell Lymphoma-2 (Bcl-2) Proteins

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade cell death. Consequently, inhibitors of these proteins are a significant area of cancer therapy research.

Derivatives of imidazolidine-2,4-dione have been designed and synthesized as inhibitors of anti-apoptotic Bcl-2 proteins. While specific inhibitory data for this compound is not available, the general scaffold is recognized for its potential in this area. For instance, other chalcone (B49325) derivatives containing a naphthalene (B1677914) ring have been shown to decrease the expression of the Bcl-2 protein, indicating that the naphthalene moiety can contribute to anti-apoptotic pathway modulation. ceon.rs

Table 1: Activity of Related Compounds on Bcl-2 Pathway

| Compound Type | Specific Compound/Derivative | Observed Effect |

|---|---|---|

| Naphthylchalcone | 1-(2,5-dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one | Decreased expression of Bcl-2 anti-apoptotic protein. ceon.rs |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, generally repressing transcription. HDAC inhibitors have emerged as a promising class of anti-cancer agents.

While direct studies on this compound as an HDAC inhibitor are not prevalent, research on structurally similar compounds is informative. A series of novel 5-naphthylidene-2,4-thiazolidinediones, which are structurally related to the compound of interest, were designed and evaluated as selective inhibitors of HDAC8, a class I HDAC. google.com Two compounds from this series, 3h and 3k, demonstrated potent and selective inhibition of HDAC8. google.com

Table 2: HDAC8 Inhibition by Structurally Related Thiazolidinedione Derivatives

| Compound | IC50 (μM) for HDAC8 Inhibition |

|---|---|

| Compound 3h | 6.3 google.com |

Interference with Kinesin Spindle Proteins

Kinesin spindle proteins (KSPs), such as Eg5, are essential motor proteins for the formation of the bipolar spindle during mitosis. Inhibition of these proteins leads to mitotic arrest and subsequent cell death, making them an attractive target for cancer chemotherapy. Although there is no direct evidence of this compound interfering with KSPs, the development of KSP inhibitors has focused on various heterocyclic scaffolds. For example, 3,5-diaryl-4,5-dihydropyrazoles have been identified as potent and selective inhibitors of KSP.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization are among the most effective anti-cancer drugs. The imidazolidine-2,4-dione (hydantoin) scaffold has been shown to possess tubulin polymerization inhibitory activity. For example, 5,5-diphenylhydantoin has been reported to inhibit the polymerization of purified tubulin. nih.gov This suggests that the hydantoin (B18101) core of this compound could potentially contribute to similar activity.

Table 3: Tubulin Polymerization Inhibition by a Related Hydantoin

| Compound | Concentration for 50% Inhibition |

|---|

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling pathways that promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common feature of many cancers. Certain compounds containing a naphthalene moiety have been shown to inhibit EGFR activation. For example, Naphtho[1,2-b]furan-4,5-dione (NFD) has been demonstrated to abrogate EGF-induced phosphorylation of EGFR. bepls.com This indicates that the naphthalene group can be a key feature in the design of EGFR inhibitors.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress responses, and aging. Their role in disease, particularly cancer, has made them a target for therapeutic intervention. Some sirtuin inhibitors feature a 2-hydroxynaphthyl moiety, highlighting the relevance of the naphthalene structure in the design of such compounds. wikipedia.org For instance, the well-characterized sirtuin inhibitor EX-527 (selisistat) is a potent and selective inhibitor of SIRT1. While not a direct analogue, its structure and mechanism underscore the potential for other heterocyclic compounds to target sirtuins.

Table 4: Sirtuin Inhibition by EX-527

| Compound | Target | IC50 |

|---|

Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE)

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a critical enzyme in the inflammatory pathway, responsible for cleaving the precursor form of Tumor Necrosis Factor-α (TNF-α) into its soluble, active form. While various hydantoin-based compounds have been explored as potential TACE inhibitors for anti-inflammatory therapies, a review of the available scientific literature reveals no specific research data on the direct inhibition of TACE by this compound. nih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.orgyoutube.com These enzymes catalyze the cross-linking of peptidoglycan chains, and their inhibition by β-lactam antibiotics leads to cell wall defects and bacterial death. wikipedia.orgyoutube.com In the context of antibiotic resistance, particularly in strains like Methicillin-resistant Staphylococcus aureus (MRSA), modifications to these proteins, such as the expression of PBP2a, confer resistance to standard β-lactam antibiotics. mdpi.com

While the broader class of imidazolidine-4-one derivatives has been investigated for antibacterial activities, specific studies detailing the direct interaction of this compound with the general spectrum of bacterial PBPs are not extensively documented in the literature. Research on closely related compounds has tended to focus on specific resistant forms, such as PBP2a, as detailed in the following section.

Interaction with MecR1 and PBP2a

The primary mechanism of methicillin (B1676495) resistance in S. aureus is the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). mdpi.com PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue cell wall synthesis when other PBPs are inhibited. mdpi.com The expression of mecA is regulated by the MecR1-MecI system, where MecR1 acts as a signal transducer and MecI is a repressor. nih.gov

Research into novel chemosensitizers for MRSA has explored compounds that could interfere with this resistance mechanism. A key study investigated a series of 5-aromatic imidazolidine-4-one derivatives, including primary amines of 5-naphthyl-5-methylimidazolidine-2,4-diones, which are structurally similar to this compound. nih.gov While these specific naphthyl derivatives did not show the highest activity, the study performed molecular modeling on the most potent compounds in the series to elucidate their likely mechanism of action. nih.govresearchgate.net

The in silico docking studies were conducted using the crystal structures of both PBP2a and the MecR1 signal transducer protein. nih.gov The results suggested that the most probable mechanism of action for the active compounds, which restored antibiotic efficacy in MRSA, was through interaction with MecR1 rather than direct inhibition of PBP2a. nih.govresearchgate.net This suggests a mode of action that involves interfering with the signaling pathway that leads to the production of PBP2a. Molecular dynamics experiments further supported the hypothesis of MecR1 interaction. nih.gov

The table below summarizes the conceptual findings from the molecular docking studies performed on related imidazolidine-4-one derivatives, as described in the research.

| Target Protein | Predicted Interaction | Implication for Mechanism of Action |

| MecR1 | Favorable binding interactions suggested by docking studies. nih.gov | The primary mechanism is likely the disruption of the signal transduction pathway that controls the expression of the mecA gene. nih.gov |

| PBP2a | Investigated as a potential target. nih.gov | Interaction was predicted to be less significant than with MecR1, suggesting direct inhibition of PBP2a is not the primary mechanism for these derivatives. nih.gov |

These findings indicate that for structurally related naphthyl-imidazolidinedione derivatives, the potential to overcome antibiotic resistance may lie in targeting the regulatory components of the resistance mechanism, such as MecR1, rather than the resistance enzyme PBP2a itself.

Computational Studies and Rational Design

Molecular Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For the imidazolidine-2,4-dione class of compounds, docking studies have been instrumental in elucidating their binding modes within the active site of PTP1B. nih.gov

In these simulations, the 5-(Naphthalen-1-yl)imidazolidine-2,4-dione molecule is placed into the catalytic site of the PTP1B enzyme. The primary interactions governing the binding affinity are typically:

Hydrogen Bonding: The imidazolidine-2,4-dione core is crucial for forming hydrogen bonds. The two carbonyl oxygens and the N-H groups of the hydantoin (B18101) ring act as hydrogen bond acceptors and donors, respectively, anchoring the molecule to key amino acid residues in the active site.

Docking studies on related derivatives have consistently shown that bulky aromatic groups at the C-5 position are favorable for potent inhibition, a finding that underscores the importance of the naphthalen-1-yl group in the target compound. nih.gov These simulations guide the synthesis of new derivatives by predicting how modifications to the scaffold will affect their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazolidine-2,4-dione derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for PTP1B inhibition.

These models generate contour maps that visualize the regions where certain physicochemical properties are predicted to influence activity:

Steric Fields (CoMFA/CoMSIA): These maps highlight areas where bulky groups increase or decrease activity. The region occupied by the C-5 substituent is often shown to favor large, sterically bulky groups, which aligns with the presence of the naphthalene (B1677914) moiety in this compound.

Electrostatic Fields (CoMFA/CoMSIA): These maps indicate where positive or negative charges are favorable.

Hydrophobic Fields (CoMSIA): These maps identify regions where hydrophobic character enhances activity. The naphthalene group would be expected to favorably interact with a hydrophobically favored region in such a model.

A robust QSAR model allows for the virtual prediction of the inhibitory activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for development.

Pharmacophore Modeling and Assessment

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For PTP1B inhibitors, pharmacophore models have been developed based on a set of known active compounds. nih.gov

A typical pharmacophore model for an imidazolidine-2,4-dione-based PTP1B inhibitor includes features such as:

Hydrogen Bond Acceptors (corresponding to the carbonyl oxygens).

Hydrogen Bond Donors (corresponding to the N-H groups).

Aromatic/Hydrophobic Regions.

The naphthalen-1-yl group of this compound directly satisfies the requirement for an aromatic and hydrophobic feature, fitting into the model as a key component for receptor recognition and binding. nih.gov These models are invaluable for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active inhibitors. nih.gov

Computer-Aided Ligand Design

Computer-Aided Ligand Design (CADD) encompasses a range of techniques used to discover, design, and optimize new drug candidates. For the imidazolidine-2,4-dione scaffold, CADD strategies often involve "scaffold hopping" or "core hopping," where the central hydantoin ring is replaced with other chemical groups to explore new intellectual property space and improve properties. nih.gov

Conversely, rational design can focus on optimizing the substituents on a fixed scaffold. In the context of this compound, CADD approaches would use the insights from docking and QSAR studies to:

Suggest modifications to the naphthalene ring (e.g., adding substituents) to enhance interactions.

Explore alternative aromatic systems to replace the naphthalene group.

Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed virtual compounds to filter for candidates with better drug-like profiles. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that static docking models cannot. MD simulations have been performed on complexes of PTP1B with imidazolidine-2,4-dione inhibitors to assess the stability of the binding pose and the nature of the molecular interactions.

Key findings from such simulations typically include:

Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone confirms whether the inhibitor remains stably bound in the active site throughout the simulation.

Interaction Dynamics: MD simulations can reveal the persistence of specific hydrogen bonds and hydrophobic contacts, highlighting the most critical interactions for stable binding.

Conformational Changes: These simulations can show how the protein might adapt its conformation to accommodate the ligand (induced fit), providing a more accurate picture of the binding event. For a molecule with a relatively large substituent like the naphthalene group, MD can be crucial to confirm that the protein's binding pocket can accommodate it without unfavorable steric clashes over time.

In Silico Pharmacological Consensus Analysis (PHACA)

A literature search did not yield specific studies where In Silico Pharmacological Consensus Analysis (PHACA) was applied to this compound or its close analogues. This technique typically involves integrating results from multiple computational methods (e.g., different docking programs or scoring functions) to arrive at a more robust prediction of biological activity.

Application of Semi-Empirical QM/MM2 Methods for Molecular Design

There is a lack of specific published research detailing the application of semi-empirical Quantum Mechanics/Molecular Mechanics (QM/MM) methods for the molecular design of this compound. These hybrid methods are powerful tools that treat the electronically active region of a system (e.g., the ligand and key active site residues) with a higher level of theory (QM) while the rest of the protein is treated with computationally less expensive classical mechanics (MM). This approach can provide more accurate descriptions of charge distribution, polarization, and reaction energetics, which are important for understanding binding affinity and enzyme inhibition mechanisms.

Structure Activity Relationship Sar of Naphthyl Substituted Imidazolidine 2,4 Diones

Influence of Substituents at the Imidazolidine-2,4-dione Core

The core scaffold of imidazolidine-2,4-dione, also known as hydantoin (B18101), offers several positions for substitution, primarily at the C5, N1, and N3 atoms. Modifications at these sites have been shown to significantly modulate the pharmacological profile of the resulting compounds. ekb.egekb.eg

The presence of an aromatic substituent at the C5 position of the hydantoin ring is widely considered essential for many of its biological activities, including anticonvulsant effects. cutm.ac.inslideshare.net In the case of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, the naphthalene (B1677914) group serves as this critical aromatic moiety.

The large, planar, and lipophilic nature of the naphthalene ring can facilitate strong interactions with biological targets. Research on related scaffolds has demonstrated that the amplified aromaticity of a naphthalene substituent, compared to a simple phenyl ring, can lead to enhanced potency. mdpi.com This enhancement is often attributed to more effective π–π stacking interactions with aromatic residues within the target's binding site. mdpi.com

Studies on analogous heterocyclic systems, such as thiazolidinediones, have further underscored the importance of the naphthalene group. In a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, the naphthalene moiety was found to be superior to other aromatic groups, like the p-alkoxyphenyl group, in eliciting antihyperglycemic activity. nih.gov This suggests that the specific topology and electronic properties of the naphthalene ring are highly favorable for biological activity in these related scaffolds.

Substitution at the N1 and N3 positions of the imidazolidine-2,4-dione ring can significantly influence a compound's activity, selectivity, and pharmacokinetic properties. General SAR studies on hydantoins have shown that 1,3-disubstituted derivatives can exhibit potent activity. cutm.ac.in However, the specific impact of these substitutions can be complex. For instance, N-methylation has been observed to decrease efficacy against electroshock-induced seizures while simultaneously increasing activity against chemically induced convulsions. cutm.ac.in

In related thiohydantoin series, which feature a sulfur atom at the C2 position, modifications at the N1 position have been extensively studied. Research indicates that an N1-aryl substituent can tolerate a wide variety of functional groups at its 4-position (para) without a significant loss of activity. nih.gov This flexibility allows for the fine-tuning of properties like solubility and metabolic stability. However, the nature of the substituent is still important; for example, a charged group like a carboxylic acid at the ortho-position of an N1-phenyl ring was found to render the compound inactive. nih.gov

The synthesis of various N-substituted imidazolidines has been a key strategy in drug discovery, allowing for the creation of extensive libraries to explore the SAR at these positions. nih.govmdpi.com

Table 1: Impact of N-Substitutions on Hydantoin and Thiohydantoin Activity

| Position | Substitution | Effect on Biological Activity | Reference |

| N1/N3 | Disubstitution | Can lead to potent activity. | cutm.ac.in |

| N-H | N-Methylation | Decreased activity against electroshock seizures; increased activity against chemically induced convulsions. | cutm.ac.in |

| N1-Aryl | Various 4-position substituents | Generally well-tolerated without loss of activity. | nih.gov |

| N1-Aryl | Ortho-carboxylic acid | Resulted in an inactive compound. | nih.gov |

The strategy of molecular hybridization, which involves combining the hydantoin scaffold with other bioactive heterocyclic rings, has been employed to create novel derivatives with potentially enhanced or synergistic activities. ekb.eg For instance, hybrid molecules have been developed by linking 5,5-diphenyl-imidazolidine-2,4-dione (phenytoin) with other heterocycles such as oxazepines and diazepines. researchgate.net

Another approach involves creating spiro-fused systems. The synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione represents a class where the C5 carbon of the hydantoin is part of both rings, directly fusing it to a dihydronaphthalene system. researchgate.net This rigidifies the structure and can lead to specific interactions with biological targets.

Furthermore, studies on related thiazolidine-2,4-dione derivatives have shown that linking them to other heterocyclic moieties like rhodanine (B49660) or 2-thiohydantoin (B1682308) can produce compounds with significant antibacterial activity. nih.gov These findings suggest that incorporating additional heterocyclic systems into the structure of naphthyl-substituted imidazolidine-2,4-diones could be a promising avenue for discovering new biological activities.

Stereochemical Considerations and Activity

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

The development of enantioselective synthesis methods for 5-monosubstituted and 5,5-disubstituted hydantoins has been a key area of research. nih.govresearchgate.netrsc.org These methods allow for the preparation of individual enantiomers, which is crucial for evaluating their distinct pharmacological properties. While direct comparative studies on the enantiomers of this compound are not extensively detailed in the available literature, the established importance of stereochemistry in the broader class of hydantoin-based compounds strongly implies that the biological activity of this specific molecule is likely to be stereospecific. One enantiomer is expected to have a higher affinity for the biological target than the other due to a more favorable three-dimensional fit.

Topology of Aromatic Rings and Functional Group Positioning

The precise positioning of the naphthalene ring and any additional functional groups is critical for biological activity. The point of attachment to the hydantoin core (1-naphthyl vs. 2-naphthyl) and the placement of any substituents on the naphthalene ring itself can dramatically alter the molecule's interaction with its target.

In studies of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, attachment at the 2-position of the naphthalene ring was found to be optimal for activity compared to other linkers or positions. nih.gov This highlights the sensitivity of the biological target to the topology of the aromatic system. Similarly, research on 5-phenylmethylenehydantoin derivatives revealed that the position of a methoxy (B1213986) substituent on the phenyl ring was paramount; only the ortho-methoxy isomer displayed anticonvulsant activity, while the meta- and para-isomers were inactive. researchgate.net This demonstrates that even a small change in the location of a functional group can abolish activity, likely by disrupting a key interaction in the binding pocket.

Table 2: Influence of Isomerism and Substituent Position on Activity

| Compound Class | Isomeric Variation | Observation | Reference |

| Naphthalenylsulfonyl-thiazolidinediones | Attachment Position | Connection at the 2-naphthalene position led to optimum activity. | nih.gov |

| Methoxy-substituted 5-phenylmethylenehydantoins | Substituent Position | Only the ortho-methoxy isomer was active as an anticonvulsant; meta and para isomers were inactive. | researchgate.net |

| N1-Aryl Thiohydantoins | Substituent Position | An ortho-methyl group was active, while an ortho-carboxylic acid group was inactive. | nih.gov |

Insights from Comparative Studies with Other Hydantoin Derivatives

Comparing this compound with other hydantoin derivatives provides valuable context for its SAR. The classic anticonvulsant drug phenytoin (B1677684) is 5,5-diphenylimidazolidine-2,4-dione. bepls.com The replacement of one of the phenyl groups with hydrogen and the other with a naphthyl group represents a significant structural shift. The single C5-naphthyl substitution may allow for different binding modes or interactions compared to the diphenyl arrangement in phenytoin.

Comparative studies within related heterocyclic series have also yielded important insights. For example, when comparing thiohydantoins (C2=S), imines, dithiohydantoins (C2=S, C4=S), and standard hydantoins (C2=O, C4=O), the thiohydantoin analogues were found to be the most active in a particular series targeting the androgen receptor. nih.gov This indicates that modification of the hydantoin core itself, specifically the carbonyl groups, can be a powerful tool for modulating activity.

Furthermore, in studies where a naphthalene-substituted core was compared to a phenyl-substituted one, the naphthalene derivative often showed superior activity, as seen in the case of thiazolidinedione antihyperglycemic agents. nih.gov This recurring theme suggests that the extended aromatic system of the naphthalene ring in this compound is a key feature for potent biological activity.

Future Research Directions and Translational Perspectives

Novel Synthetic Approaches and Methodology Development

The efficient and versatile synthesis of 5-(naphthalen-1-yl)imidazolidine-2,4-dione is fundamental to its further development. While classical methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs reaction, provide a foundational approach, future research should focus on developing more innovative and efficient synthetic routes. This includes the exploration of microwave-assisted organic synthesis (MAOS) to potentially reduce reaction times and improve yields. Furthermore, the development of stereoselective synthetic methods is of paramount importance to isolate and evaluate the biological activity of individual enantiomers, as stereochemistry often plays a critical role in pharmacological activity. The use of chiral auxiliaries or catalysts could be a key strategy in achieving high enantiomeric purity.

Advanced Mechanistic Elucidation Studies

A thorough understanding of the mechanism of action of this compound is a prerequisite for its rational development as a therapeutic agent. Initial investigations should aim to identify its primary molecular targets. Given the diverse biological activities of hydantoin derivatives, these targets could range from ion channels and enzymes to nuclear receptors. Techniques such as affinity chromatography, proteomics, and chemical biology approaches can be employed to pull down and identify binding partners. Subsequent studies should focus on delineating the downstream signaling pathways modulated by the compound's interaction with its target. This will provide a comprehensive picture of its cellular and physiological effects.

Rational Design of Highly Selective and Potent Analogues

Building upon a foundational understanding of its structure-activity relationships (SAR), the rational design of novel analogues of this compound can lead to the development of compounds with enhanced potency and selectivity. Computational modeling and molecular docking studies can be utilized to predict the binding interactions of designed analogues with their putative targets, guiding the synthetic efforts. Modifications to both the naphthalene (B1677914) and imidazolidine-2,4-dione moieties should be systematically explored. For instance, the introduction of various substituents on the naphthalene ring could modulate lipophilicity, electronic properties, and steric interactions, thereby influencing biological activity. Similarly, substitutions at the N1 and N3 positions of the hydantoin ring could be explored to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Exploration of New Therapeutic Applications Beyond Current Scope

While the initial therapeutic focus for 5-arylhydantoins has often been in areas such as epilepsy and cancer, the unique structural features of this compound may confer activity in other therapeutic areas. researchgate.net A broad-based screening approach against a diverse panel of biological targets and disease models could uncover novel applications. For example, its potential as an anti-inflammatory, anti-viral, or neuroprotective agent should be systematically evaluated. The structural similarity to other biologically active naphthalene-containing compounds might provide clues for new therapeutic directions.

Integration of Multi-Omics Data in Compound Evaluation

To gain a holistic understanding of the biological effects of this compound and its analogues, the integration of multi-omics data is essential. Transcriptomic (RNA-seq), proteomic, and metabolomic analyses of cells or tissues treated with the compound can provide an unbiased and comprehensive view of the molecular perturbations it induces. This systems-level data can help to identify novel mechanisms of action, uncover potential off-target effects, and discover biomarkers that could predict treatment response in future clinical studies. By combining these advanced analytical approaches, a more complete and nuanced understanding of the compound's therapeutic potential can be achieved.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, a three-component reaction involving naphthalen-1-amine, urea, and a carbonyl precursor (e.g., ethyl acetoacetate) under acidic catalysis (e.g., acetic acid) . Yield optimization requires controlled temperature (80–100°C) and solvent selection (e.g., ethanol vs. DMF). Purity is validated via HPLC (≥95%) and NMR (¹H/¹³C) to confirm regioselectivity .

- Data : Reported yields range from 45–70% depending on stoichiometric ratios (1:1.2:1.5 for amine:urea:carbonyl) and reflux time (6–12 hrs) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the imidazolidinedione ring (δ 4.2–4.5 ppm, CH₂ groups) and naphthyl protons (δ 7.2–8.3 ppm) .

- X-ray crystallography : Dihedral angles between the naphthalene and imidazolidinedione rings (e.g., 89.63°) reveal steric and electronic interactions .

- FT-IR : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and NH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl group at C2 exhibits higher electrophilicity (Fukui indices: f⁻ > 0.1) .

- Application : Predict regioselectivity in reactions with amines or thiols, validated experimentally via LC-MS and kinetic studies .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Methodology :

- Dose-response assays : Test across concentrations (1–100 µM) in cell-free (DPPH/ABTS) vs. cellular (ROS detection) systems .

- Mechanistic studies : Use ESR spectroscopy to detect radical intermediates. For example, naphthyl conjugation may stabilize radical species, explaining pro-oxidant activity at high concentrations .

Q. How does solvent polarity affect the photophysical properties of derivatives of this compound?

- Methodology : Solvatochromic studies in solvents of varying polarity (e.g., hexane → DMSO) using UV-Vis and fluorescence spectroscopy.

- Findings : Emission maxima (λem) shift bathochromically (~30 nm) with increasing polarity due to stabilization of excited-state dipoles . Quantum yield decreases in polar solvents (Φ = 0.15 in ethanol vs. 0.45 in toluene) .

Experimental Design & Optimization

Q. What factorial design approaches optimize multi-step synthesis of functionalized derivatives (e.g., halogenation or sulfonation)?

- Methodology : A 2³ factorial design evaluates temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 10 mol% FeCl₃, 8 hrs) for bromination .

- Validation : ANOVA confirms significant factors (p < 0.05); reproducibility tested via triplicate runs .

Q. How to mitigate competing side reactions during functionalization of the imidazolidinedione ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products